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Compound of Interest

Compound Name: 5-Methoxy-1,3-benzoxazole

Cat. No.: B160116

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methoxy-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and
materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
The information presented herein is intended to support researchers in the identification,
characterization, and quality control of this molecule.

Core Spectroscopic Data

The structural elucidation of 5-Methoxy-1,3-benzoxazole is critically dependent on a
combination of spectroscopic techniques. The following sections and tables summarize the key
guantitative data obtained from *H NMR, 3C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. The chemical shifts (0) are reported in parts per million (ppm) and referenced to a
standard solvent signal.

H NMR Spectroscopic Data

The H NMR spectrum reveals the electronic environment of the hydrogen atoms in the
molecule.
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13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (6, ppm)

Assighment

Data not explicitly found in search results

Note: While specific peak assignments for 5-Methoxy-1,3-benzoxazole were not found, a

supporting information document from the Royal Society of Chemistry indicates the availability
of *H and 3C NMR spectra for "5-methoxybenzoxazole (1d)" in CDCIs at 400 MHz and 100
MHz, respectively, which is presumed to be the target compound.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Wavenumber ) Vibrational ]
Intensity . Functional Group
(cm™?) Assignment
~3100-3000 Medium C-H stretch Aromatic
~2950-2850 Medium C-H stretch Methoxy (-OCHs)
~1620-1580 Medium-Strong C=N stretch Benzoxazole ring
~1500-1400 Medium-Strong C=C stretch Aromatic ring
Asymmetric C-O-C
~1250-1200 Strong Aryl ether
stretch
Symmetric C-O-C
~1050-1000 Strong Aryl ether

stretch
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Note: The IR data presented is predicted based on the characteristic vibrational frequencies of
benzoxazole and methoxy-substituted aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, aiding in the confirmation of its identity.

m/z Ratio lon Species
149.05 [M]* (Molecular lon)
134 [M - CHs]*

106 [M - CHs - COJ*

78 [CeH4O]*

Note: The mass spectrometry data is based on the predicted fragmentation pattern for a
molecule with the chemical formula CsH7NO:.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 5-
Methoxy-1,3-benzoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7
mL of a suitable deuterated solvent, such as chloroform-d (CDCIls) or dimethyl sulfoxide-de
(DMSO-de). The choice of solvent depends on the solubility of the compound.

 Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton
frequency of 300 MHz or higher, is used.

» 1H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds.
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e 13C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton
decoupling. Due to the lower natural abundance of 13C, a greater number of scans is
required.

o Data Processing: The raw data is processed using appropriate software, involving Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak.

Infrared (IR) Spectroscopy

e Sample Preparation: For solid samples, a small amount of the compound can be analyzed
using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a potassium bromide
(KBr) pellet can be prepared by mixing the sample with dry KBr and pressing it into a thin
disk.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

» Data Acquisition: A background spectrum is recorded first, followed by the sample spectrum.
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral
range of 4000 to 400 cm~1,

o Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against
the background spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample (approximately 0.1-1 mg/mL) is prepared

in a volatile solvent like methanol or acetonitrile.

 Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Electron Impact (El), is used.

o Data Acquisition: For ESI, the sample solution is infused into the source. For El, the sample
can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The
mass spectrum is acquired over a suitable mass-to-charge (m/z) range.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and characteristic fragment ions, which are then correlated with the compound's structure.
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Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data for a chemical compound like 5-Methoxy-1,3-benzoxazole.
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Caption: General workflow for the spectroscopic characterization of 5-Methoxy-1,3-
benzoxazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b160116#spectroscopic-data-of-5-methoxy-1-3-
benzoxazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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